molecular formula C15H13BrO B6290554 3-(1-(4-Bromophenyl)ethyl)benzaldehyde CAS No. 2484888-85-7

3-(1-(4-Bromophenyl)ethyl)benzaldehyde

Cat. No.: B6290554
CAS No.: 2484888-85-7
M. Wt: 289.17 g/mol
InChI Key: DSTYYTZKMNHFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(4-Bromophenyl)ethyl)benzaldehyde is an organic compound with the molecular formula C15H13BrO and a molecular weight of 289.17 g/mol . It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl group and a benzaldehyde moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Bromophenyl)ethyl)benzaldehyde typically involves the bromination of a suitable precursor, followed by further functionalization. One common method involves the bromination of acetophenone derivatives, followed by a series of reactions to introduce the aldehyde group . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, along with catalysts such as iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-Bromophenyl)ethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(1-(4-Bromophenyl)ethyl)benzoic acid.

    Reduction: 3-(1-(4-Bromophenyl)ethyl)benzyl alcohol.

    Substitution: 3-(1-(4-Methoxyphenyl)ethyl)benzaldehyde (when using sodium methoxide).

Mechanism of Action

The mechanism of action of 3-(1-(4-Bromophenyl)ethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(4-Bromophenyl)ethyl)benzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances its electrophilic character, making it more reactive in substitution reactions .

Properties

IUPAC Name

3-[1-(4-bromophenyl)ethyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-11(13-5-7-15(16)8-6-13)14-4-2-3-12(9-14)10-17/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTYYTZKMNHFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.